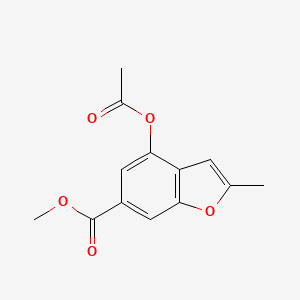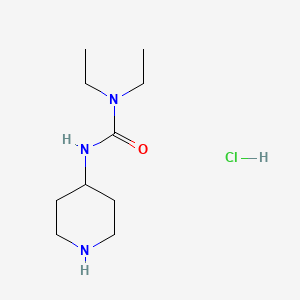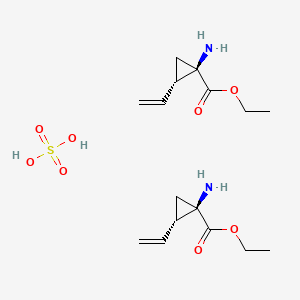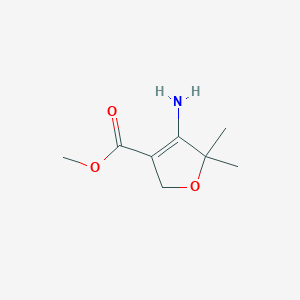![molecular formula C6H3Br2N3 B1422265 6,8-Dibromoimidazo[1,2-b]pyridazine CAS No. 1206487-36-6](/img/structure/B1422265.png)
6,8-Dibromoimidazo[1,2-b]pyridazine
Vue d'ensemble
Description
“6,8-Dibromoimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “6,8-Dibromoimidazo[1,2-b]pyridazine” consists of a pyridazine ring fused with an imidazole ring, with bromine atoms attached at the 6 and 8 positions . The molecular weight of the compound is 276.92 g/mol .
Physical And Chemical Properties Analysis
“6,8-Dibromoimidazo[1,2-b]pyridazine” is a solid at room temperature . It has a molecular weight of 276.92 g/mol . The compound’s safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if swallowed .
Applications De Recherche Scientifique
Anticancer Activity
The pyridazine nucleus, particularly when substituted, has been identified as a core structure in medicinal chemistry with potential anticancer properties. Derivatives of 6,8-Dibromoimidazo[1,2-b]pyridazine have been explored for their ability to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation. For instance, certain derivatives have shown excellent activities against multiple myeloma, a type of blood cancer .
Anti-Inflammatory and Analgesic Properties
Compounds based on the pyridazine scaffold, including 6,8-Dibromoimidazo[1,2-b]pyridazine, have been investigated for their anti-inflammatory and analgesic effects. These properties make them valuable in the development of new medications for treating conditions associated with inflammation and pain .
Antimicrobial and Antifungal Applications
The structural motif of 6,8-Dibromoimidazo[1,2-b]pyridazine has been utilized in the synthesis of compounds with antimicrobial and antifungal activities. This is particularly important in the search for new treatments against resistant strains of bacteria and fungi .
Cardiovascular Drug Development
Pyridazine derivatives are known to exhibit antiplatelet and antihypertensive effects, which are beneficial in the management of cardiovascular diseases. Research into 6,8-Dibromoimidazo[1,2-b]pyridazine could lead to the development of novel drugs that can prevent blood clots and manage blood pressure .
Agrochemical Applications
The pyridazine ring system is present in some commercially available agrochemicals. Research into 6,8-Dibromoimidazo[1,2-b]pyridazine derivatives could contribute to the development of new herbicides and pesticides, enhancing agricultural productivity and pest management .
Neurological Disorders
Compounds featuring the pyridazine ring, such as 6,8-Dibromoimidazo[1,2-b]pyridazine, have been studied for their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems could lead to new therapies for conditions like depression, anxiety, and epilepsy .
Safety and Hazards
“6,8-Dibromoimidazo[1,2-b]pyridazine” is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2B), and specific target organ toxicity following single exposure, causing respiratory tract irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Propriétés
IUPAC Name |
6,8-dibromoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBQQFUSXNTPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)







![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)
